

Application Notes & Protocols: Ruthenium on Carbon (Ru/C) in Fine Chemical Synthesis

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Compound of Interest

Compound Name: Ruthenium carbon

Cat. No.: B1368696

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Introduction

Ruthenium on Carbon (Ru/C) is a highly versatile and efficient heterogeneous catalyst widely employed in the fine chemical, pharmaceutical, and petrochemical industries.^{[1][2]} It consists of ruthenium nanoparticles dispersed on a high-surface-area carbon support, a combination that provides exceptional catalytic activity, high selectivity, and excellent stability.^[1] Key advantages of Ru/C include its resistance to deactivation, allowing for numerous reuse cycles (>30 times), and its effectiveness under a range of reaction conditions.^[1] This catalyst is particularly renowned for hydrogenation reactions, including the reduction of carbonyl groups, aromatic and heterocyclic rings, and nitro compounds, but it also finds application in selective oxidation processes.^{[1][2][3]} Its performance is critical in the synthesis of complex intermediates for pharmaceuticals, agrochemicals, fragrances, and specialty chemicals.^{[2][4][5]}

Key Applications & Quantitative Data

The primary applications of Ru/C in fine chemical synthesis are centered on hydrogenation and, to a lesser extent, oxidation reactions.

Hydrogenation Reactions

Ru/C is a catalyst of choice for the hydrogenation of a wide array of functional groups. It is particularly valued for its ability to reduce aromatic systems and its high chemoselectivity.

a) Hydrogenation of Aromatic and Heteroaromatic Rings

Ru/C is highly effective for the reduction of carbocyclic and heterocyclic aromatic rings, which are often challenging substrates.[1][6] This transformation is crucial for producing saturated cyclic compounds from readily available aromatic precursors.[7] In many cases, Ru/C can selectively hydrogenate a carbocyclic ring in a fused heteroaromatic system, leaving the hetero-ring intact.[6]

Table 1: Hydrogenation of Aromatic and Heterocyclic Compounds with Ruthenium Catalysts

Substrate	Catalyst System	Conditions	Product	Yield/Conversion	Selectivity	Reference
Quinoline	2.5 mol% Ru(methallyl) ₂ (cod) / 3.0 mol% Ph-SKP	50 bar H ₂ , 80 °C, 24 h, iPrOH	5,6,7,8-Tetrahydroquinoline	>99% GC Yield	>99:1 (Carbocyclic vs. Heterocyclic reduction)	[6]
N-(phenanthren-9-yl)acetamide	5 mol% Ru(COD)(methallyl) ₂ / DuPhos L3	1000 psi H ₂ , 30 °C	Chiral amine product	95%	93% ee	[8]
Polycyclic Aromatic Hydrocarbons (PAHs)	Ru nanoparticles (PPh ₃ stabilized)	Mild conditions	Partially hydrogenated PAHs	Good to Excellent	High, tunable by conditions	
Nitrobenzene	Ru@C ₆₀ nanoparticles	Methanol, H ₂	Aniline, then Cyclohexylamine	Sequential conversion	High chemoselectivity	[9]

Note: Some examples utilize homogeneous or modified Ru catalysts to achieve specific selectivities, illustrating the broader utility of ruthenium in these transformations.

b) Reduction of Carbonyls and Other Functional Groups

The catalyst facilitates the efficient conversion of aliphatic and aromatic carbonyl compounds (aldehydes and ketones) into their corresponding alcohols.[1][10] It is also widely used in the production of sugar alcohols like sorbitol from the hydrogenation of sugars such as glucose.[1][11] Another key application is the hydrogenation of levulinic acid (LA), a biomass-derived platform chemical, to γ -valerolactone (GVL), a valuable green solvent and fuel additive.[12]

Table 2: Ru/C Catalyzed Hydrogenation of Carbonyls and Biomass-Derived Molecules

Substrate	Catalyst	Conditions	Product	Yield/Conversion	Selectivity	Reference
Levulinic Acid (5 wt%)	Ru/C	130 °C, 12 bar H ₂ , 1,4-dioxane	γ -Valerolactone (GVL)	100% Conversion	84% Yield	[12]
L-Arabinose / D-Galactose	1.12 wt% Ru/C (solid foam)	90–120 °C, 20–40 bar H ₂	Arabitol / Galactitol	53–97% Conversion	>98%	[11]
Glucose	Ru/C	-	Sorbitol	-	-	[1]
Lactic Acid	5% Ru/TiO ₂	110-150 °C, 80 bar H ₂	1,2-Propanediol	27-99% Conversion	>99%	[13]

c) Synthesis of Chiral Amines and Alcohols

The synthesis of chiral amines and amino alcohols, which are critical building blocks for many pharmaceuticals, can be achieved using ruthenium-catalyzed asymmetric hydrogenation or reductive amination.[14][15][16] While many highly enantioselective processes employ homogeneous chiral Ru complexes, heterogeneous Ru/C catalysts, sometimes modified, are used for stereoretentive hydrogenations of precursors like α -amino acids to chiral amino alcohols.[10][17]

Table 3: Ruthenium-Catalyzed Synthesis of Chiral Amines and Derivatives

Reaction Type	Substrate	Catalyst System	Conditions	Product	Yield	Enantioselectivity	Reference
Asymmetric Transfer Hydrogenation	Unprotected α -ketoamines	Ruthenium-catalyst	-	1,2-amino alcohol drugs (e.g., phenylephrine)	High	>99% ee	[14]
Asymmetric Reductive Amination	Keto acids/esters	Ru-catalyst	-	Chiral NH lactams	High	up to 97% ee	[17]
Stereoselective Hydrogenation	α -Amino acids	Heterogeneous bimetallic Ru/Re sponge	Low temperature, Water solvent	Chiral amino alcohols	High	High (prevents racemization)	[10]

Oxidation Reactions

While less common than hydrogenation, Ru/C is an effective catalyst for certain aerobic oxidation reactions, often demonstrating high selectivity.[3][18] These processes align with green chemistry principles by using environmentally benign oxidants like H₂O₂ or molecular oxygen.[3][19]

a) Selective Oxidation of Alcohols

Ru-based catalysts can selectively oxidize primary and secondary alcohols to their corresponding aldehydes and ketones with high conversion and 100% selectivity, avoiding over-oxidation to carboxylic acids.[3] The reactivity order typically follows 1° benzylic > 2° benzylic > 1° aliphatic > 2° aliphatic alcohol.[3]

b) Oxidation of Biomass Derivatives

A notable application is the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in polyester production.^[3] The Ru/C catalyst, in the presence of a base and an oxidant like H₂O₂, facilitates this multi-step oxidation.^[3]

Table 4: Ru/C Catalyzed Oxidation Reactions

Substrate	Catalyst	Oxidant / Base	Product	Yield	Selectivity	Reference
2-Aminobenzyl alcohol	Ru ₃ /CN	O ₂	2-Aminobenzaldehyde	93–94%	High	^[3]
5-Hydroxymethylfurfural (HMF)	5% Ru/C	H ₂ O ₂ / Na ₂ CO ₃	2,5-Furandicarboxylic acid (FDCA)	-	-	^[3]
Benzyl alcohol	Ru/Al ₂ O ₃	O ₂ (8.4 bar)	Benzaldehyde	70% Conv.	71%	^[20]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of an Aromatic Ketone

This protocol describes a typical laboratory-scale procedure for the hydrogenation of a substituted acetophenone to the corresponding alcohol using 5% Ru/C.

Materials:

- Substrate (e.g., 4'-methoxyacetophenone)
- 5% Ruthenium on Carbon (5% Ru/C) catalyst (typically 1-5 mol% Ru)

- Solvent (e.g., Ethanol or Isopropanol)
- Hydrogen gas (H₂)
- Parr-type hydrogenation apparatus or a high-pressure autoclave
- Inert gas (Nitrogen or Argon)
- Filtration aid (e.g., Celite®)

Procedure:

- **Reactor Setup:** To a clean, dry high-pressure reactor vessel, add a magnetic stir bar.
- **Charging Reactor:** Add the substrate (1.0 eq) and the 5% Ru/C catalyst (e.g., 2 mol % Ru loading).
- **Add Solvent:** Add the solvent (e.g., ethanol) to a concentration of approximately 0.1-0.5 M.
- **Inerting:** Seal the reactor. Purge the vessel 3-5 times with an inert gas (e.g., nitrogen) to remove all oxygen.
- **Pressurization:** Purge the vessel 3-5 times with hydrogen gas. Finally, pressurize the reactor to the desired pressure (e.g., 10-50 bar H₂).
- **Reaction:** Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60-100 °C).
- **Monitoring:** Monitor the reaction progress by observing the pressure drop (H₂ uptake) or by analyzing aliquots via TLC or GC-MS.
- **Work-up:** Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the system with nitrogen.
- **Catalyst Removal:** Open the reactor and dilute the reaction mixture with additional solvent. Filter the mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the filter cake with the solvent.

- **Product Isolation:** Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, which can be further purified by chromatography or crystallization if necessary.

Protocol 2: Hydrogenation of Levulinic Acid to γ -Valerolactone (GVL)

This protocol is based on the conditions reported for the efficient conversion of LA to GVL.^[12]

Materials:

- Levulinic Acid (LA)
- 5% Ruthenium on Carbon (Ru/C) catalyst
- Solvent: 1,4-Dioxane
- Hydrogen gas (H₂)
- Packed bed microreactor or a high-pressure batch reactor

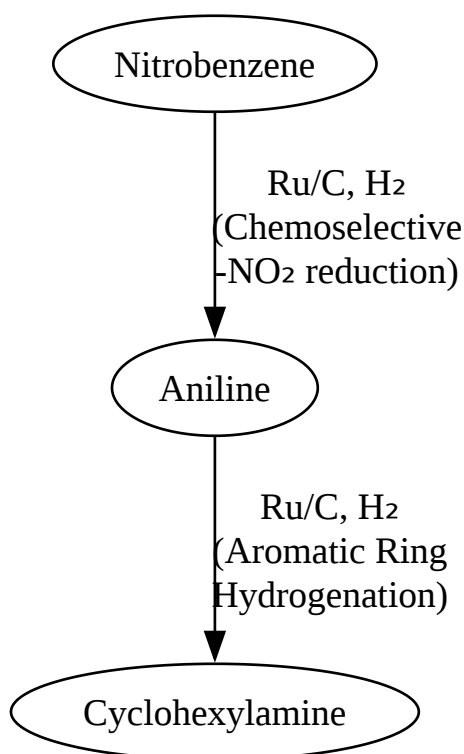
Procedure:

- **Feed Preparation:** Prepare a solution of 5 wt% levulinic acid in 1,4-dioxane.
- **Reactor Setup:** Load the reactor with the Ru/C catalyst.
- **Inerting and Pressurization:** Seal the reactor, purge with nitrogen, then purge and pressurize with hydrogen to 12 bar.
- **Reaction:** Heat the reactor to 130 °C. If using a batch reactor, begin stirring. If using a flow reactor, introduce the LA solution at a predetermined weight hourly space velocity (WHSV), for instance, 3.0 g of feed per gram of catalyst per hour.
- **Reaction Completion:** For a batch process, monitor H₂ uptake until it ceases. For a flow process, collect the effluent after the system reaches a steady state.
- **Work-up:** After cooling and depressurizing, filter the catalyst from the reaction mixture.

- Isolation: GVL can be isolated from the solvent by distillation. The high conversion and selectivity often yield a product of high purity directly.[12]

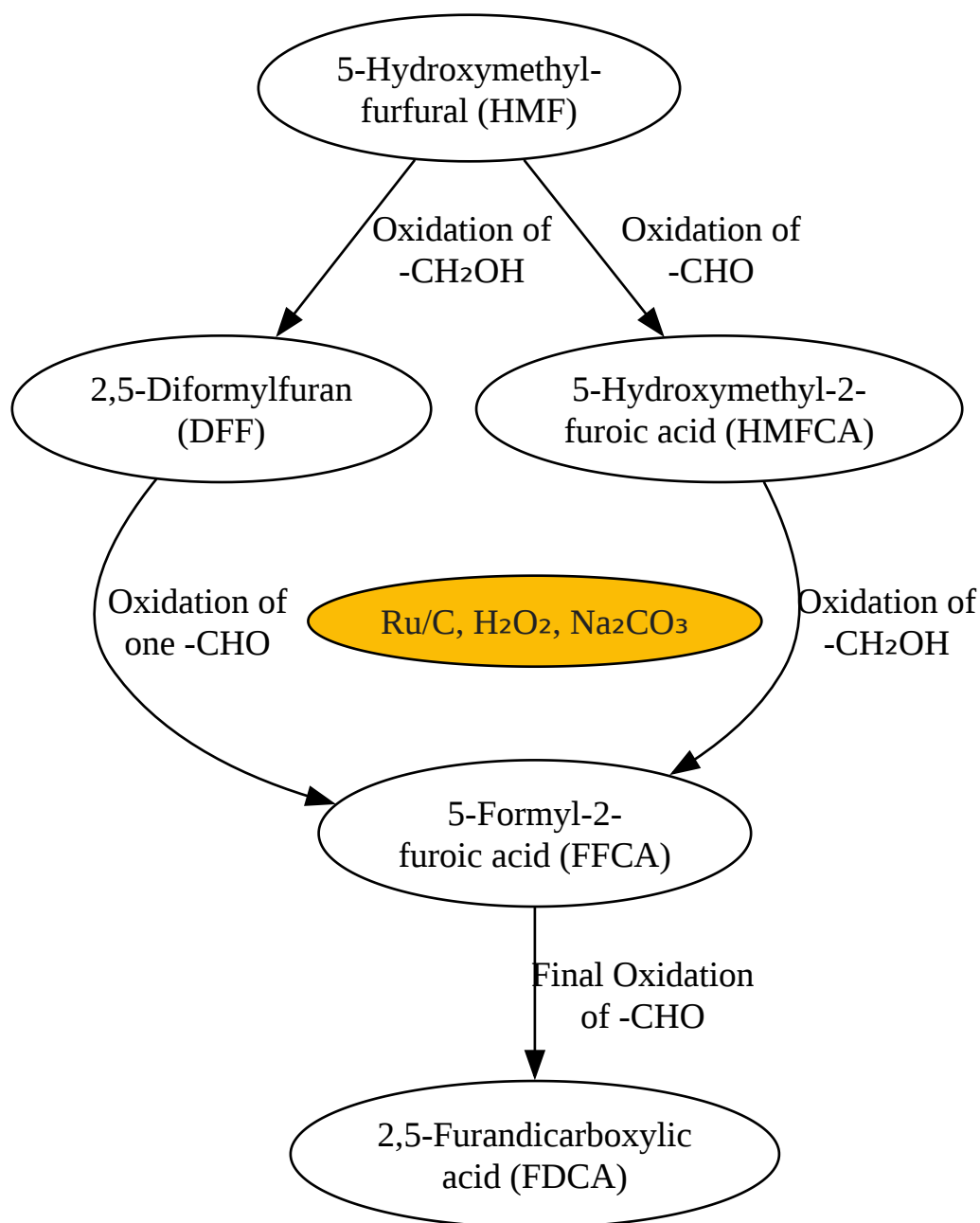
Visualizations: Workflows and Reaction Pathways

Diagram 1: General Experimental Workflow for Ru/C Catalyzed Hydrogenation.



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Diagram 2: Selective Hydrogenation Pathway of Nitrobenzene.[9]



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Diagram 3: Proposed Oxidation Pathways of HMF to FDCA.[3]

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